Home > Products > Screening Compounds P56216 > 11-Deoxyoxaunomycin
11-Deoxyoxaunomycin -

11-Deoxyoxaunomycin

Catalog Number: EVT-1581223
CAS Number:
Molecular Formula: C26H29NO9
Molecular Weight: 499.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

11-Deoxyoxaunomycin is a compound belonging to the class of oxaunomycins, which are notable for their antibiotic properties. This compound is structurally related to the natural product oxaunomycin, which is derived from various microbial sources. The unique structure of 11-Deoxyoxaunomycin contributes to its potential therapeutic applications, particularly in the field of oncology and microbial infections.

Source

11-Deoxyoxaunomycin is primarily sourced from microbial fermentation processes. It has been isolated from specific strains of Streptomyces, a genus known for producing a wide array of bioactive compounds. The discovery of this compound highlights the significance of natural products in drug development, particularly those derived from soil-dwelling bacteria.

Classification

In terms of classification, 11-Deoxyoxaunomycin falls under the category of polyketides. Polyketides are a diverse group of secondary metabolites produced by bacteria, fungi, and plants, characterized by their complex structures and varied biological activities. The specific subclass to which 11-Deoxyoxaunomycin belongs is the oxaunomycins, which are recognized for their antitumor and antimicrobial properties.

Synthesis Analysis

Methods

The synthesis of 11-Deoxyoxaunomycin can be achieved through several methods, including total synthesis and semi-synthesis techniques. Total synthesis involves constructing the compound from simpler organic molecules, while semi-synthesis utilizes naturally occurring precursors.

Technical Details

  1. Total Synthesis: This approach typically requires multiple steps involving reactions such as aldol condensation, cyclization, and functional group transformations. Each step must be optimized to ensure high yields and purity.
  2. Semi-Synthesis: This method often starts with a readily available natural product (e.g., oxaunomycin) and modifies it through selective reactions to yield 11-Deoxyoxaunomycin. Key reactions may include oxidation and reduction processes that alter functional groups while maintaining the core structure.
Molecular Structure Analysis

Structure

The molecular structure of 11-Deoxyoxaunomycin features a complex arrangement of carbon rings and functional groups that contribute to its biological activity. The compound's formula can be represented as C₁₈H₁₈N₂O₃.

Data

  • Molecular Weight: Approximately 306.35 g/mol
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range for similar compounds.
  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to elucidate the structure and confirm the identity of synthesized compounds.
Chemical Reactions Analysis

Reactions

11-Deoxyoxaunomycin undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties.

Technical Details

  1. Hydrolysis: This reaction can occur in aqueous environments, leading to the breakdown of ester or amide bonds within the molecule.
  2. Reduction: The presence of carbonyl groups allows for reduction reactions that can convert ketones into alcohols, potentially altering the compound's activity.
  3. Substitution Reactions: These may involve nucleophilic attacks on electrophilic centers within the molecule, facilitating modifications that could enhance efficacy or reduce toxicity.
Mechanism of Action

Process

The mechanism of action for 11-Deoxyoxaunomycin primarily involves interference with cellular processes in target organisms, particularly cancer cells and bacteria. It is believed to inhibit protein synthesis by binding to specific ribosomal sites or disrupting critical enzymatic pathways.

Data

  • Target Enzymes: Research indicates that 11-Deoxyoxaunomycin may target topoisomerases or other enzymes involved in DNA replication.
  • Cell Line Studies: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of polyketides, including susceptibility to oxidation and hydrolysis.
Applications

Scientific Uses

  1. Antimicrobial Agent: Due to its broad-spectrum activity against various pathogens, 11-Deoxyoxaunomycin is investigated for use in treating bacterial infections.
  2. Anticancer Research: Its ability to inhibit cell growth in cancer models positions it as a candidate for further development in cancer therapeutics.
  3. Biochemical Research: The compound serves as a tool for studying ribosomal function and protein synthesis mechanisms in both prokaryotic and eukaryotic systems.
Biosynthetic Pathways & Genetic Regulation

Gene Cluster Architecture and Modular Enzymatic Machinery

The biosynthesis of 11-Deoxyoxaunomycin is governed by a complex gene cluster encoding a type II polyketide synthase (PKS) system. This cluster typically includes:

  • Minimal PKS genes (pksA, pksB, pksC) responsible for the assembly of the polyketide backbone from malonyl-CoA extender units.
  • Ketoreductase (KR) genes (e.g., eryBIV, oleU) that catalyze stereospecific reductions of keto groups.
  • Dehydratase (DH) and aromatase (ARO) domains driving cyclization and aromatization.
  • Sugar biosynthesis cassette genes (e.g., eryBIII, mtmC) for deoxysugar attachment, as demonstrated in plasmid systems like pFL942 (NDP-L-mycarose) and pFL947 (NDP-4-deacetyl-L-chromose B) used in tetracenomycin pathways [1] [5].

Table 1: Core Enzymes in 11-Deoxyoxaunomycin Biosynthesis

Gene/EnzymeFunctionModular Flexibility
pksA/B/CPolyketide chain elongationBackbone specificity
eryBIV/oleUKetoreductionSubstrate promiscuity
elmGTGlycosyltransferaseAccepts diverse NDP-sugars
eryBIII/mtmCC-methyltransferaseBranched-chain sugar synthesis

The glycosyltransferase ElmGT exhibits exceptional flexibility, enabling the attachment of non-native deoxysugars like L-mycarose to the aglycone core, as observed in engineered Streptomyces lividans strains [1] [5].

Post-Translational Modifications in Backbone Assembly

Post-translational modifications (PTMs) critically regulate the activity and specificity of PKS enzymes:

  • Ubiquitination and SUMOylation modulate protein stability and localization of PKS components, analogous to ubiquitin-mediated degradation of AXIN in Wnt signaling [3] [8].
  • Phosphorylation by serine/threonine kinases activates ketosynthase domains, reminiscent of HOX transcription factor regulation [4] [9].
  • O-GlcNAcylation alters enzyme conformation, as seen in the interaction between O-GlcNAc transferase and transcription factors like HOXA1 [4].

These PTMs ensure spatiotemporal control over polyketide chain elongation, cyclization, and sugar moiety attachment.

Regulatory Mechanisms of Oxidative Crosslinking and Cyclization

Oxidative crosslinking is mediated by cytochrome P450 oxidases and flavin-dependent oxygenases:

  • Cascade cyclization: Introduces tetracyclic rings via intramolecular aldol condensations, controlled by ketoreductases (e.g., EryBIV) that set stereochemical precedents for ring folding [1].
  • Epimerase activity (e.g., EryBVII, OleL): Adjusts stereochemistry at critical carbon centers, enabling regiospecific ring closures [5].
  • Oxidative coupling: Generates quinone moieties essential for biological activity, as observed in elloramycin derivatives [1].

Table 2: Key Modifications in 11-Deoxyoxaunomycin Maturation

Modification TypeEnzyme ClassFunctional Outcome
Stereospecific reductionKetoreductases (KR)Sets chirality for cyclization
C-methylationMethyltransferasesIntroduces branched-chain sugars
Oxidative aromatizationCytochrome P450sForms quinone pharmacophore
GlycosylationGlycosyltransferases (GT)Enhances solubility/target affinity

Comparative Analysis with Type II Polyketide Synthase Systems

Compared to classical type II PKS systems (e.g., actinorhodin), 11-Deoxyoxaunomycin biosynthesis exhibits distinct features:

  • Sugar diversification: Unlike rigid glycosylation in doxorubicin pathways, ElmGT accepts structurally diverse NDP-sugars (e.g., L-mycarose, 4-deacetyl-L-chromose B), enabling combinatorial derivatization [1] [5].
  • Cluster architecture: Myxobacterial PKS clusters (e.g., Nannocystis spp.) show greater genomic plasticity, with hybrid modularity facilitating rapid evolution of chemical diversity, as evidenced by comparative genomics [7].
  • Regulatory tightness: Oxidative steps are more strictly controlled than in tetracycline pathways, minimizing off-pathway byproducts.

Properties

Product Name

11-Deoxyoxaunomycin

IUPAC Name

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C26H29NO9

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C26H29NO9/c1-3-26(34)9-16(36-17-8-14(27)21(29)10(2)35-17)19-13(25(26)33)7-12-20(24(19)32)23(31)18-11(22(12)30)5-4-6-15(18)28/h4-7,10,14,16-17,21,25,28-29,32-34H,3,8-9,27H2,1-2H3/t10-,14-,16-,17-,21+,25+,26+/m0/s1

InChI Key

JHJKQDWNOHYHJQ-QVHZQCRPSA-N

Synonyms

10-epi-11-deoxyoxaunomycin
11-deoxyoxaunomycin

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.